

# An In-depth Technical Guide to Leucinamide Hydrochloride (CAS: 10466-61-2)

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## Compound of Interest

Compound Name: *Leucinamide hydrochloride*

Cat. No.: *B555007*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Leucinamide hydrochloride**, a derivative of the essential amino acid L-leucine. This document collates critical physicochemical data, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways, designed to support research and development efforts.

## Core Physicochemical Properties

**Leucinamide hydrochloride** is the hydrochloride salt of leucinamide, presenting as a white to off-white crystalline solid.<sup>[1][2][3]</sup> As a derivative of L-leucine, it is utilized in biochemical research and peptide synthesis.<sup>[4]</sup> The hydrochloride form enhances its stability and solubility. It is known to be hygroscopic.<sup>[2]</sup>

Table 1: Physicochemical Data for **Leucinamide Hydrochloride**

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 10466-61-2   | [3][4][5] |
| Molecular Formula | C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> O · HCl  | [2][3][5] |
| Molecular Weight  | 166.65 g/mol   | [3][6]    |
| Appearance        | White to off-white crystalline powder/solid  | [1][2][3] |
| Melting Point     | 216 - 256 °C (range from various sources)  | [1][2][4] |
| Solubility        | Soluble in DMSO.[7]<br>Described as having "very faint turbidity in Water".[8] The hydrochloride salt form is intended to enhance aqueous solubility.[9] |           |
| Optical Rotation  | [α] <sup>24</sup> D: +12.0° (c=0.50, methanol)   | [4]       |
|                   | [α] <sup>25</sup> D: +10° (c=5, H <sub>2</sub> O)  |           |
|                   | [α] <sup>20</sup> D: +9.8° (c=5, H <sub>2</sub> O)   | [10]      |

## Spectral Data Summary

Spectral analysis is crucial for the structural confirmation and purity assessment of **Leucinamide hydrochloride**.

Table 2: Summary of Spectral Data

| Technique           | Data Summary   | Source(s) |
|---------------------|--|-----------|
| <sup>1</sup> H NMR  | (DMSO-d <sub>6</sub> ) δ 8.29 (br s, 3H), 7.96 (s, 1H), 7.48 (s, 1H), 3.66 (m, 1H), 1.67 (m, 1H), 1.56 (m, 2H), 0.92 (d, J=3Hz, 3H), 0.90 (d, J=3Hz, 3H)                 | [4]       |
| <sup>13</sup> C NMR | Data for the DL-racemic form (CAS 10466-60-1) is available and can serve as a reference. Key shifts are expected for the carbonyl, alpha-carbon, and side-chain carbons. | [11]      |
| IR Spectroscopy     | Characteristic peaks corresponding to N-H, C-H, C=O (amide I), and N-H bend (amide II) functional groups are expected.   | [11][12]  |
| Mass Spectrometry   | The molecular ion peak [M] <sup>+</sup> for the free base (C <sub>6</sub> H <sub>14</sub> N <sub>2</sub> O) would be approximately 130.11 m/z.                           | [13]      |

## Experimental Protocols

### Synthesis of L-Leucinamide Hydrochloride

This protocol is an improved version of a previously published method for the synthesis of **L-Leucinamide hydrochloride** from L-leucine methyl ester hydrochloride.[4]

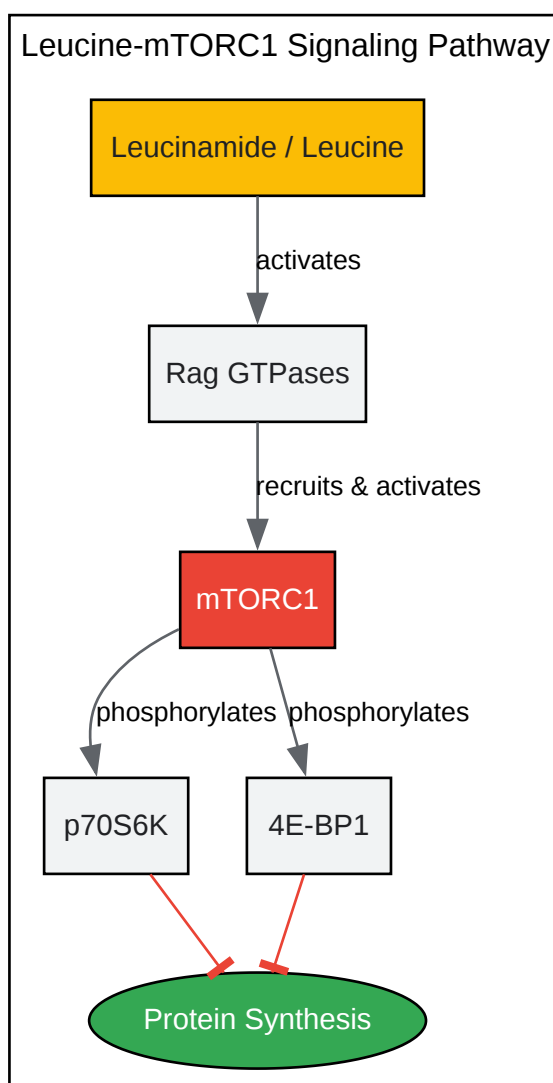
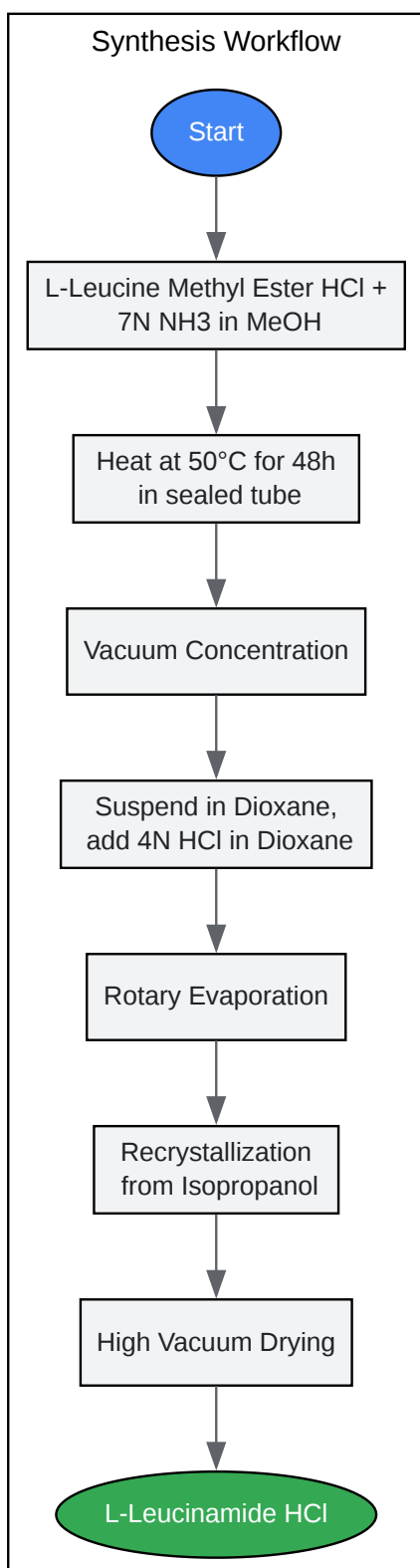
Materials:

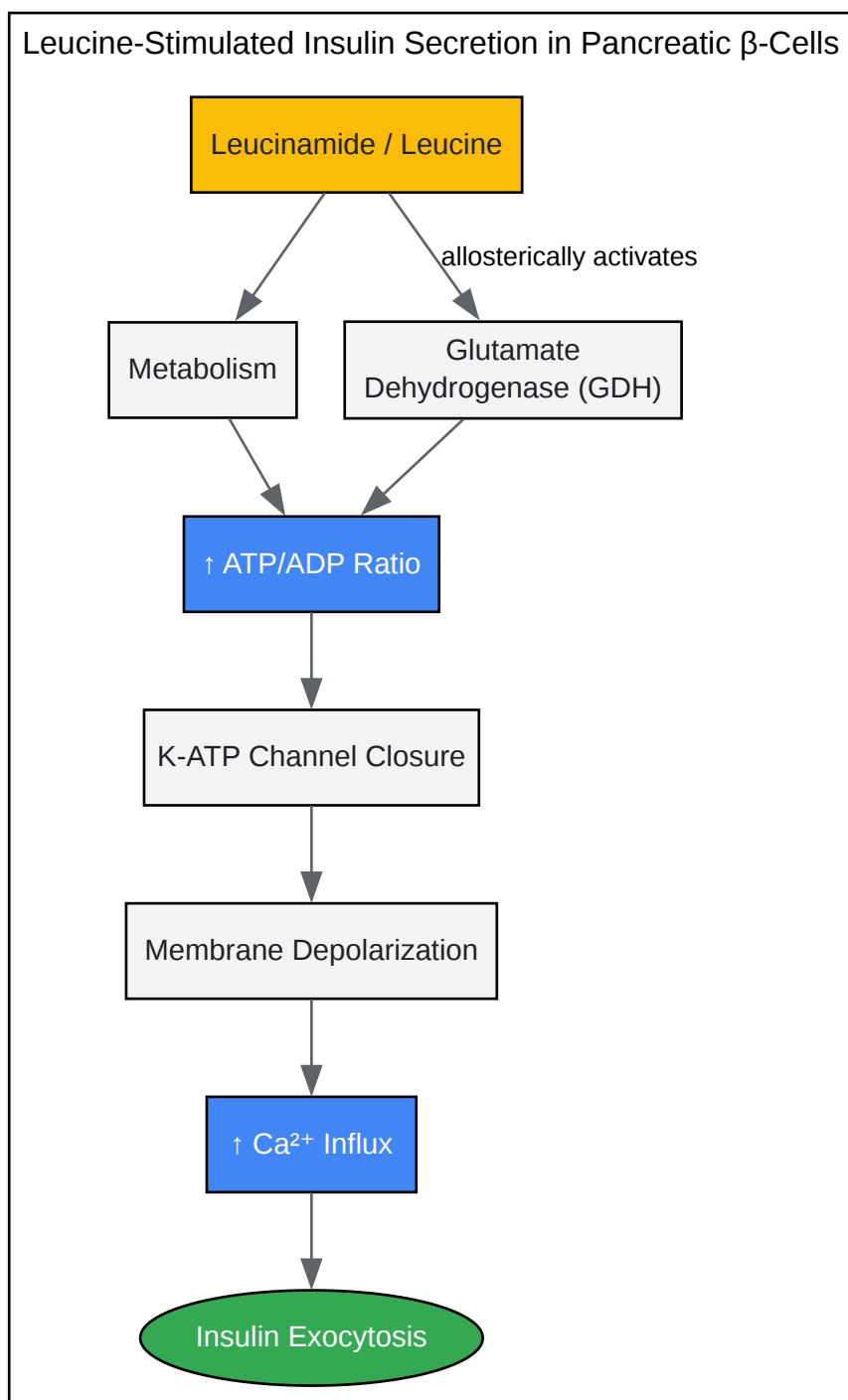
- L-leucine methyl ester hydrochloride
- Methanol (MeOH)

- 7N Ammonia in Methanol
- 1,4-Dioxane
- 4N HCl in 1,4-Dioxane
- Isopropanol
- Glass pressure tube
- Rotary evaporator
- Sonicator

Procedure:

- Add L-leucine methyl ester hydrochloride (1.0 g, 5.5 mmol) and methanol (10 mL) to a glass pressure tube.
- Add a 7N solution of ammonia in methanol (7.9 mL, 55 mmol).
- Seal the pressure tube and heat to 50°C for 48 hours.
- After the reaction is complete, concentrate the mixture under vacuum to remove the solvent.
- Suspend the crude product in 1,4-dioxane (10 mL).
- Convert the free base to its hydrochloride salt by adding a 4N HCl solution in 1,4-dioxane (1.7 mL, 6.8 mmol). Use sonication to facilitate mixing.
- Remove the solvent and excess HCl using a rotary evaporator. Add an additional 10 mL of 1,4-dioxane during this process to aid in the removal of excess HCl.
- Purify the final product by recrystallization from hot isopropanol. Allow the crystals to form slowly at room temperature.
- Isolate the recrystallized solid and place it under high vacuum to remove any residual solvent. The expected yield is approximately 60%.





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